Technical Guide: Synthesis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
Technical Guide: Synthesis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid
For: Researchers, Scientists, and Drug Development Professionals On: Core Methodologies for the Synthesis of a Pyrrole-Substituted Benzoic Acid Derivative
This document provides a detailed technical overview of a feasible synthetic pathway for 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. The synthesis is based on established chemical transformations, primarily the Paal-Knorr pyrrole synthesis, followed by ester hydrolysis. This guide includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to facilitate understanding and replication.
Overview of Synthetic Strategy
The synthesis of the target compound, 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid, is proposed as a two-step sequence. The core of this strategy involves the formation of the N-aryl pyrrole ring system, a common motif in pharmacologically active molecules.
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Step 1: Paal-Knorr Pyrrole Synthesis. The pyrrole ring is constructed by reacting the primary amine of methyl 4-amino-2-methylbenzoate with a 1,4-dicarbonyl equivalent, 2,5-dimethoxytetrahydrofuran. This reaction, conducted under acidic conditions, is a reliable and high-yielding method for preparing N-substituted pyrroles.[1][2]
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Step 2: Saponification (Ester Hydrolysis). The methyl ester of the pyrrole-substituted benzoate intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid product. This is a standard and generally high-yielding transformation.
The overall synthetic workflow is depicted below.
Experimental Protocols
The following protocols are representative procedures based on well-established Paal-Knorr and hydrolysis reactions. Researchers should optimize conditions as necessary.
Step 1: Synthesis of Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate
This procedure is adapted from the general Paal-Knorr synthesis of N-substituted pyrroles from amines and 2,5-dimethoxytetrahydrofuran.[1][2]
Materials:
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Methyl 4-amino-2-methylbenzoate
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2,5-Dimethoxytetrahydrofuran (mixture of cis and trans isomers)
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Glacial Acetic Acid
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate solution (aq)
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-amino-2-methylbenzoate (1.0 equiv).
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Add glacial acetic acid to dissolve the starting material (approx. 5 mL per 1.0 g of amine).
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Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) to the solution.
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Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.
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Dilute the reaction mixture with dichloromethane.
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Carefully wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the pure methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate.
Step 2: Synthesis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid (Hydrolysis)
This procedure is a standard saponification of a methyl ester.[3]
Materials:
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Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate
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Methanol (MeOH)
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Sodium Hydroxide (NaOH)
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Deionized Water
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Hydrochloric Acid (HCl), concentrated or 1M solution
Procedure:
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Dissolve methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate (1.0 equiv) in a mixture of methanol and water (e.g., a 2:1 v/v ratio).
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Add sodium hydroxide (2.0-3.0 equiv), either as a solid or an aqueous solution.
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Heat the mixture to reflux for 2-6 hours, monitoring the disappearance of the starting material by TLC.
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After cooling to room temperature, remove the methanol under reduced pressure.
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Dilute the remaining aqueous solution with water and cool in an ice bath.
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Acidify the solution by the slow addition of hydrochloric acid until a precipitate forms and the pH is acidic (pH ~2-3).
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Collect the solid precipitate by vacuum filtration.
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Wash the solid with cold deionized water to remove inorganic salts.
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Dry the product under vacuum to yield 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid. Further purification can be achieved by recrystallization if necessary.
Data Presentation
| Compound Name | Formula | Molecular Weight ( g/mol ) | Role |
| Methyl 4-amino-2-methylbenzoate | C₉H₁₁NO₂ | 165.19 | Starting Material |
| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | Reagent |
| Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate | C₁₃H₁₃NO₂ | 215.25 | Intermediate |
| 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid | C₁₂H₁₁NO₂ | 201.22 | Final Product |
| Compound | Expected Yield | Expected Appearance | Expected Spectroscopic Data (¹H NMR, δ ppm) |
| Methyl 2-methyl-4-(1H-pyrrol-1-yl)benzoate | >70% | Off-white to pale yellow solid | Aromatic protons (7-8 ppm), Pyrrole protons (6-7 ppm), Methoxy singlet (~3.9 ppm), Methyl singlet (~2.5 ppm) |
| 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid | >90% | White to off-white solid | Aromatic protons (7-8 ppm), Pyrrole protons (6-7 ppm), Methyl singlet (~2.5 ppm), Carboxylic acid proton (>10 ppm, broad) |
Biological Context and Potential Signaling Pathways
Specific biological activities for 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid have not been extensively reported. However, structurally related compounds, particularly those containing the 4-(pyrrol-1-yl)benzoic acid scaffold, have been investigated as potential therapeutic agents.[4][5]
Notably, derivatives of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid have been synthesized and evaluated as dual inhibitors of two key enzymes in bacterial metabolic pathways: dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (InhA/FabI) .[4][5]
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DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Its inhibition disrupts DNA synthesis and repair, leading to cell death.
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InhA (FabI) is a vital enzyme in the fatty acid synthase II (FAS-II) system of bacteria like Mycobacterium tuberculosis. It is responsible for the elongation of fatty acid chains required for mycolic acid synthesis, a critical component of the mycobacterial cell wall.
Inhibition of these two distinct pathways by a single molecule represents a "dual-target" approach, which can be advantageous in overcoming drug resistance. The diagram below illustrates the points of inhibition within these bacterial pathways by this class of compounds.
This dual-targeting capability suggests that novel pyrrole-benzoic acid derivatives, including the title compound, are promising scaffolds for the development of new antibacterial and antitubercular agents. Further biological evaluation would be required to confirm this potential.
References
- 1. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
